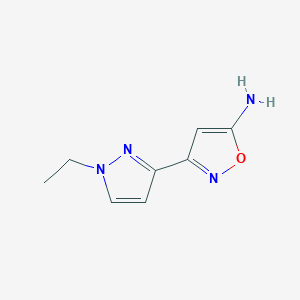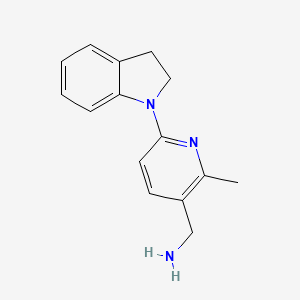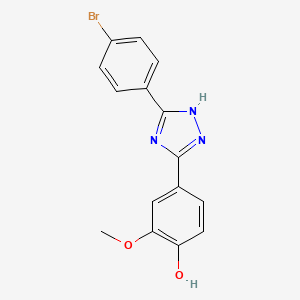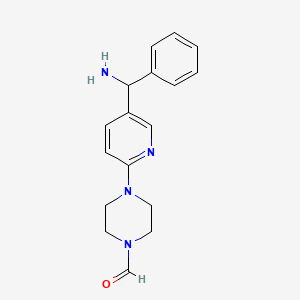
(S)-4-(4-Bromophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(4-ブロモフェニル)ピロリジン-2-オンは、ピロリジノン類に属するキラル化合物です。この化合物は、ピロリジノン環にブロモフェニル基が結合しており、分子に独自の化学的性質を付与しています。
準備方法
合成経路と反応条件
(S)-4-(4-ブロモフェニル)ピロリジン-2-オンの合成には、通常、以下の手順が用いられます。
出発物質: 合成は、4-ブロモベンズアルデヒドや(S)-プロリンなどの適切な出発物質の選択から始まります。
縮合反応: 4-ブロモベンズアルデヒドは、適切な触媒の存在下で(S)-プロリンと縮合反応を起こし、中間体シッフ塩基を形成します。
環化: 次に、シッフ塩基を制御された条件下で環化反応させると、(S)-4-(4-ブロモフェニル)ピロリジン-2-オンが得られます。
工業的製造方法
工業的な環境では、(S)-4-(4-ブロモフェニル)ピロリジン-2-オンの製造には、次のような最適化された反応条件が用いられる場合があります。
温度制御: 高い収率と純度を確保するために、特定の温度範囲を維持します。
触媒: 反応を加速させるための効率的な触媒を使用します。
精製: 再結晶化やクロマトグラフィーなどの精製技術を用いて、最終生成物を得ます。
化学反応の分析
反応の種類
(S)-4-(4-ブロモフェニル)ピロリジン-2-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は酸化されて対応するオキソ誘導体になります。
還元: 還元反応により、化合物の還元体が生成されます。
置換: ブロモフェニル基の臭素原子は、他の官能基で置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が用いられます。
置換: 求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いて行うことができます。
主要な生成物
これらの反応から生成される主要な生成物は、用いられる特定の試薬と条件によって異なります。例えば、酸化反応によりオキソ誘導体が生成され、置換反応により分子に様々な官能基が導入されます。
科学的研究の応用
(S)-4-(4-ブロモフェニル)ピロリジン-2-オンは、科学研究において様々な用途があります。
化学: 複雑な有機分子の合成における構成単位として用いられます。
生物学: この化合物は、酵素阻害や受容体結合など、潜在的な生物活性について研究されています。
医学: 創薬のための医薬品中間体としての可能性が探られています。
産業: 特殊化学品や材料の製造に用いられています。
作用機序
(S)-4-(4-ブロモフェニル)ピロリジン-2-オンの作用機序には、特定の分子標的との相互作用が関与します。ブロモフェニル基とピロリジノン環は、酵素や受容体への結合に重要な役割を果たし、その活性を調節します。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
®-4-(4-ブロモフェニル)ピロリジン-2-オン: 異なる立体化学を持つ化合物のエナンチオマーです。
4-(4-クロロフェニル)ピロリジン-2-オン: 臭素ではなく塩素原子が結合した類似化合物です。
4-フェニルピロリジン-2-オン: ハロゲン置換基を持たない化合物です。
独自性
(S)-4-(4-ブロモフェニル)ピロリジン-2-オンは、特定の立体化学とブロモフェニル基の存在により、独自の化学的および生物学的特性を有しています。この独自性により、標的指向型研究や用途に役立っています。
特性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
(4S)-4-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |
InChIキー |
JHTJSUCXKXNRAX-MRVPVSSYSA-N |
異性体SMILES |
C1[C@H](CNC1=O)C2=CC=C(C=C2)Br |
正規SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)






![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)


![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)
